N-Benzoyl-4-perhydroazepinone: A Comprehensive Technical Guide to Synthesis and Characterization
N-Benzoyl-4-perhydroazepinone: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of N-Benzoyl-4-perhydroazepinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data.
Synthesis of N-Benzoyl-4-perhydroazepinone
The synthesis of N-Benzoyl-4-perhydroazepinone is a two-step process commencing with the formation of the core heterocyclic structure, azepan-4-one, followed by its N-benzoylation.
Step 1: Synthesis of Azepan-4-one (4-Perhydroazepinone)
The precursor, azepan-4-one, is synthesized via a Dieckmann condensation of a diester followed by hydrolysis and decarboxylation. A common route involves the use of pimelic acid derivatives.
Step 2: N-Benzoylation of Azepan-4-one
The secondary amine of the azepan-4-one ring is acylated using benzoyl chloride in the presence of a base to yield the final product, N-Benzoyl-4-perhydroazepinone. The Schotten-Baumann reaction is a widely used method for this transformation, offering good yields and straightforward purification.[1][2][3][4][5]
Experimental Protocols
Synthesis of Azepan-4-one
A representative protocol is described below. Researchers should consult relevant literature for optimization and safety precautions.
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Dieckmann Condensation: A suitable pimelic acid diester (e.g., diethyl pimelate) is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to effect cyclization to the corresponding β-keto ester.
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Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to promote decarboxylation, yielding azepan-4-one. The product is typically purified by distillation or chromatography.
Synthesis of N-Benzoyl-4-perhydroazepinone (Schotten-Baumann Conditions)[2][3]
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Dissolution: Azepan-4-one (1.0 eq) is dissolved in a suitable organic solvent, such as dichloromethane or diethyl ether. An aqueous solution of a base, typically 10% sodium hydroxide, is added to form a biphasic mixture.[2]
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Addition of Benzoyl Chloride: The mixture is cooled in an ice bath, and benzoyl chloride (1.1 eq) is added dropwise with vigorous stirring.
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Reaction: The reaction is allowed to proceed with continued stirring for a specified period, often monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford N-Benzoyl-4-perhydroazepinone as a solid.
Characterization Data
The structural confirmation of N-Benzoyl-4-perhydroazepinone is achieved through a combination of spectroscopic techniques. The following tables summarize the key characterization data.
Physical and Analytical Data
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not explicitly reported, requires experimental determination |
| HRMS (EI) | Calcd. for C₁₃H₁₅NO₂ [M]⁺: 217.1103, Found: (Requires experimental data) |
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 (tentative) | m | 5H | Aromatic protons (benzoyl group) |
| ~ 3.8 (tentative) | t | 2H | -N-CH₂ - adjacent to carbonyl |
| ~ 3.5 (tentative) | t | 2H | -N-CH₂ - |
| ~ 2.6 (tentative) | t | 2H | -CO-CH₂ - adjacent to nitrogen |
| ~ 2.4 (tentative) | t | 2H | -CO-CH₂ - |
| ~ 1.9 (tentative) | m | 2H | -CH₂- |
Note: The chemical shifts are estimated based on related structures and require experimental verification. The complexity of the spectrum may be influenced by conformational isomers.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [6]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 210 (tentative) | C=O (ketone) |
| ~ 170 (tentative) | C=O (amide) |
| ~ 135 (tentative) | Aromatic C (quaternary) |
| ~ 130-127 (tentative) | Aromatic CH |
| ~ 45-50 (tentative) | -N-C H₂- |
| ~ 35-40 (tentative) | -CO-C H₂- |
| ~ 25-30 (tentative) | -C H₂- |
Note: The chemical shifts are estimated and require experimental confirmation.
Table 3: Infrared (IR) Spectroscopic Data (KBr) [6]
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3060 | C-H stretch (aromatic) |
| ~ 2930, 2860 | C-H stretch (aliphatic) |
| ~ 1710 | C=O stretch (ketone) |
| ~ 1630 | C=O stretch (amide, "Amide I" band) |
| ~ 1580, 1450 | C=C stretch (aromatic) |
| ~ 1420 | C-N stretch |
| ~ 710 | C-H bend (monosubstituted benzene) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 217 | [M]⁺ (Molecular ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - characteristic fragment |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: Fragmentation patterns are predicted and require experimental verification.
Conclusion
This technical guide outlines a reliable synthetic route to N-Benzoyl-4-perhydroazepinone and provides a comprehensive, albeit partially predictive, summary of its characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation and application of this compound. Experimental verification of the predicted data is recommended for rigorous scientific reporting.
